2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
Description
This compound belongs to the rhodanine-3-carboxyalkyl family, characterized by a thiazolidinone core with a sulfanylidene group at position 2, a ketone at position 4, and a Z-configured benzylidene substituent at position 3. The 2-methoxyphenyl group in the benzylidene moiety distinguishes it from related analogues, influencing electronic properties and steric bulk.
Properties
IUPAC Name |
2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-3-6-11(15(19)20)17-14(18)13(23-16(17)22)9-10-7-4-5-8-12(10)21-2/h4-5,7-9,11H,3,6H2,1-2H3,(H,19,20)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMBGQDOVMXPCX-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Molecular Characteristics
- Molecular Formula : C19H16N2O3S2
- Molecular Weight : 384.5 g/mol
- IUPAC Name : N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide
Structural Representation
The compound features a thiazolidinone ring, a methoxyphenyl group, and a pentanoic acid moiety, which contribute to its unique biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, thiazolidinone derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Anticancer Potential
Studies have suggested that this compound may possess anticancer properties. The thiazolidinone core is known for its ability to induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds with similar structures have been reported to inhibit the proliferation of cancer cells in vitro and in vivo .
Interaction with Biological Targets
The mechanism of action involves interaction with specific enzymes or receptors within the cell. The thiazolidinone ring can act as an inhibitor for several enzymes involved in metabolic processes .
Inhibition of Cell Growth
Research has demonstrated that this compound can inhibit cell growth by inducing cell cycle arrest and promoting apoptosis through the activation of caspase pathways .
Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of thiazolidinone derivatives, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .
Study 2: Anticancer Efficacy in Mice
A preclinical study evaluated the anticancer effects of this compound in mice models bearing tumors. The results showed a reduction in tumor size by approximately 50% after treatment for four weeks, indicating a promising therapeutic potential against specific cancer types .
Table 1: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Weight | 384.5 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the Benzylidene Position
Hydroxy-Substituted Analogues
- No direct biological activity data are provided, but hydroxy-substituted rhodanines are often explored for antioxidant or anti-inflammatory effects .
- 2-[(5Z)-5-(4-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid (C15H15NO4S2, ChemSpider ID 4658533): The para-hydroxy group may enhance hydrogen-bonding interactions with target proteins, as seen in kinase inhibitors. Steric and electronic differences from the ortho-methoxy group could alter binding affinities .
Methoxy- and Alkoxy-Substituted Analogues
- 2-[(5Z)-4-oxo-5-[[3-(2-phenylethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid: The phenylethoxy group introduces significant hydrophobicity, favoring interactions with lipid-rich environments. This compound was synthesized for diabetes research, targeting aldose reductase and peroxisome proliferator-activated receptors (PPARs) . Compared to the 2-methoxyphenyl-pentanoic acid derivative, the longer alkyl chain in the latter may improve pharmacokinetic properties, such as half-life.
Epalrestat (2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid):
Variations in the Carboxylic Acid Side Chain
- Rhodanine-3-acetic acid derivatives (e.g., compound 2 from ): Shorter acetic acid chains (vs. For example, compound 2 (2-[(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid) showed antibacterial activity against Mycobacterium tuberculosis with a GOLD docking score of 58.7 . The pentanoic acid chain in the target compound may enhance solubility but could limit penetration into bacterial membranes.
- 3-[(5Z)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid: A furan-conjugated analogue with a propanoic acid chain. The heteroaromatic furan may engage in π-π stacking, while the shorter chain balances hydrophobicity and solubility .
Physicochemical and Structural Comparisons
Table 2: Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight and moderate LogP suggest balanced lipophilicity for membrane penetration and aqueous solubility.
- Methoxy groups generally increase LogP compared to hydroxy substituents, as seen in the target compound vs. 3-hydroxybenzylidene analogue.
- Melting points correlate with crystallinity; bulky substituents (e.g., bromoindole in compound 2) may elevate melting points .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates validated?
The compound is typically synthesized via a multi-step condensation reaction. For example, thiazolidinone derivatives are formed by reacting substituted aromatic aldehydes with 4-thiazolidinones under basic conditions, followed by cyclization with chloroacetyl chloride . Key intermediates (e.g., 5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl derivatives) are validated using FT-IR (to confirm C=O, C=N, and C-S stretches at ~1700 cm⁻¹, 1610 cm⁻¹, and 1014 cm⁻¹, respectively) and ESI-MS (to verify molecular ion peaks) .
Basic: What spectroscopic and crystallographic methods are used for structural characterization?
- X-ray crystallography is critical for confirming stereochemistry (e.g., Z-configuration of the benzylidene moiety) and bond angles. Monoclinic crystal systems (space group P21/c) with cell parameters (e.g., a = 9.9684 Å, β = 105.929°) are reported for related thiazolidinones .
- NMR (¹H/¹³C) identifies substituent environments, such as methoxy protons at δ 3.8–4.0 ppm and aromatic protons at δ 6.7–7.5 ppm .
Basic: How is the compound’s antimicrobial or anticancer activity evaluated in vitro?
- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against S. aureus and E. coli using broth microdilution (CLSI guidelines) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values calculated via nonlinear regression .
Advanced: How can synthetic yield be optimized for large-scale production?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalysis : Using p-TSA or NaOAc accelerates imine formation .
- Temperature control : Reflux at 80–90°C improves reaction rates without decomposition .
Yields >90% are achievable for intermediates like (Z)-3-(5-benzylidene-4-oxo-thiazolidin-3-yl)pentanoic acid .
Advanced: How to resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with strict controls (e.g., solvent-only and reference drugs like ciprofloxacin) to exclude false positives .
- Structural analogs : Compare activity of derivatives (e.g., 5-methoxy vs. 5-fluoro substitutions) to identify pharmacophore requirements .
Advanced: What computational strategies support mechanistic studies (e.g., target binding)?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like E. coli DNA gyrase (PDB ID: 1KZN). Key residues (e.g., Asp73, Tyr122) form hydrogen bonds with the thioxothiazolidinone core .
- MD simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) and free energy (MM-PBSA) .
Safety: What protocols ensure safe handling and storage?
- PPE : Nitrile gloves, lab coats, and ANSI Z87.1-compliant goggles .
- Storage : Inert atmosphere (N₂), desiccated at –20°C, away from oxidizers .
- Spill management : Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose via hazardous waste channels .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
- Electron-withdrawing groups : Methoxy at the ortho-position enhances antibacterial activity (MIC = 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) .
- Steric effects : Bulky substituents (e.g., phenyl vs. methyl) reduce solubility but improve target affinity (ΔG = –9.2 kcal/mol vs. –7.5 kcal/mol) .
Advanced: How does pH or temperature affect stability in aqueous solutions?
- pH stability : Degrades rapidly at pH > 8 (hydrolysis of the thioxo group); stable at pH 5–7 (t₁/₂ > 24 h) .
- Thermal stability : Decomposes above 150°C (DSC/TGA data) with exothermic peaks at 160°C .
Advanced: Can synergistic effects with existing drugs be systematically studied?
- Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices for combinations (e.g., with fluconazole against C. albicans) .
- Isobolograms : Identify additive (FIC = 1) or synergistic (FIC < 0.5) interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
